1H-Indole, 1-methyl-6-(trifluoromethyl)-

Description

IUPAC Nomenclature and Structural Formula

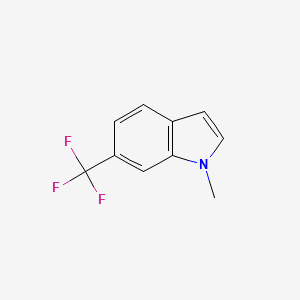

The systematic IUPAC name for this compound is 1-methyl-6-(trifluoromethyl)-1H-indole , reflecting its substitution pattern. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. The methyl group occupies the nitrogen atom at position 1, while the trifluoromethyl (-CF₃) group is attached to position 6 of the benzene ring.

The structural formula is represented as:

C₁₀H₈F₃N

with the following SMILES notation:CN1C=C(C2=C1C=CC(=C2)C(F)(F)F)

A comparative analysis of related indole derivatives, such as 2-methyl-6-(trifluoromethyl)-1H-indole (CAS 57330-48-0), highlights the positional isomerism inherent to trifluoromethyl-substituted indoles.

CAS Registry Number and Synonyms

While the exact CAS registry number for 1-methyl-6-(trifluoromethyl)-1H-indole is not explicitly listed in the provided sources, closely related compounds offer contextual insights:

- 1-Methyl-6-(trifluoromethyl)-1H-indole-3-carboxylic acid (CAS 1257120-17-4)

- 2-Methyl-6-(trifluoromethyl)-1H-indole (CAS 57330-48-0)

Common synonyms for the parent structure include:

- 6-(Trifluoromethyl)-1-methylindole

- 1-Methyl-6-trifluoromethyl-1H-indole

Historical Context of Indole Derivatives in Organic Chemistry

Indole chemistry traces its origins to the late 19th century, with Emil Fischer’s pioneering work on the Fischer indole synthesis (1883), which enabled the conversion of phenylhydrazines and carbonyl compounds into indoles under acidic conditions. This method laid the groundwork for systematic indole derivatization, including halogenation and alkylation.

The introduction of trifluoromethyl groups into indole frameworks emerged prominently in the late 20th century, driven by advancements in fluorination techniques and the recognition of fluorine’s bioisosteric properties. For example, the Leimgruber-Batcho synthesis (1970s) facilitated the preparation of N-substituted indoles, while modern methods like C-H functionalization now allow precise regioselective modifications.

Significance of Trifluoromethyl-Substituted Indoles in Medicinal Chemistry

Trifluoromethyl-substituted indoles occupy a critical niche in drug discovery due to the -CF₃ group’s ability to enhance metabolic stability , lipophilicity , and target binding affinity . Notable examples include:

- SB-243213 (CID 51355147), a trifluoromethylindole derivative investigated for its pharmacological activity, demonstrating the scaffold’s versatility in central nervous system targeting.

- NHI-2 (CID 51355147), a methyl ester derivative, underscores the role of trifluoromethylindoles as intermediates in prodrug design.

The electron-withdrawing nature of the -CF₃ group also modulates indole’s electronic properties, enabling interactions with aromatic residues in enzyme active sites. This feature is exploited in the development of kinase inhibitors and GPCR modulators.

Properties

Molecular Formula |

C10H8F3N |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

1-methyl-6-(trifluoromethyl)indole |

InChI |

InChI=1S/C10H8F3N/c1-14-5-4-7-2-3-8(6-9(7)14)10(11,12)13/h2-6H,1H3 |

InChI Key |

FFDSNRNJLHMMBC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Trifluoromethylation

- Method: Copper catalysts facilitate the introduction of the trifluoromethyl group onto the indole ring.

- Mechanism: Typically involves the generation of a copper-trifluoromethyl species that selectively reacts at the 6-position, often assisted by removable directing groups that guide regioselectivity.

- Conditions: Reactions often performed at room temperature or mildly elevated temperatures in polar aprotic solvents such as DMF or ethanol.

- Yields: High regioselectivity with yields typically ranging from 60% to 80%.

- Advantages: Good control over regioselectivity, scalable for industrial applications.

- Example: Copper@USY catalyst with NaOTf as additive in ethanol under oxygen atmosphere yielded 72% of trifluoromethylated product after 10 hours.

Metal-Free Trifluoromethylation Using Trimethyl(trifluoromethyl)silane (TMSCF3)

- Method: Reaction of 1-methyl-1H-indole-3-carbaldehyde with TMSCF3 in the presence of a base like sodium acetate in DMF at room temperature.

- Mechanism: Nucleophilic trifluoromethylation of the aldehyde followed by rearrangement or further functionalization to achieve the desired substitution pattern.

- Reaction Time: Approximately 10 hours.

- Purification: Column chromatography on silica gel.

- Yields: High yields (up to 95%) reported for related trifluoromethylated cyclopenta[b]indoles, indicating potential applicability to 1-methyl-6-(trifluoromethyl)-indole derivatives.

Friedel-Crafts Hydroxyalkylation Followed by Trifluoromethylation

- Method: Using potassium carbonate and quaternary ammonium salts in aqueous media to mediate the reaction between indoles and trifluoromethyl ketones.

- Advantages: Environmentally friendly (water as solvent), high yields without column chromatography, broad substrate scope, and catalyst recyclability.

- Key Observation: Free NH functionality on indole is important for reaction initiation; N-methylation may require modified conditions.

- Yields: Up to 96% isolated yields for trifluoromethyl-indolyl-phenylethanols, which are precursors to further functionalized indole derivatives.

Continuous Flow Synthesis for Industrial Scale

- Method: Continuous flow reactors are employed for safer and more efficient fluorination and trifluoromethylation processes.

- Benefits: Enhanced control over reaction parameters, improved safety handling reactive fluorine species, and scalability.

- Application: Large-scale production of 1H-Indole, 1-methyl-6-(trifluoromethyl)- derivatives for pharmaceutical use.

Comparative Data Table of Preparation Methods

| Preparation Method | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Copper-Catalyzed Trifluoromethylation | Cu@USY, NaOTf | Ethanol | ~10 hours | 60-72 | High regioselectivity, scalable | Requires metal catalyst |

| Metal-Free TMSCF3 Trifluoromethylation | NaOAc | DMF | ~10 hours | Up to 95 | Metal-free, high yield | Requires careful purification |

| Friedel-Crafts Hydroxyalkylation + TFMe | K2CO3, TBAB/TBPB | Water | Few hours | Up to 96 | Green solvent, catalyst recyclable | Needs free NH indole (may limit N-methyl indoles) |

| Continuous Flow Fluorination | Various (flow compatible) | Variable | Continuous | High | Safe, efficient, scalable | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the indole to its reduced form.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Indole oxides.

Reduction: Reduced indole derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

1-Methyl-6-(trifluoromethyl)-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Medicine: Investigated for its potential as a drug candidate due to its enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in target proteins, increasing its binding affinity and potency. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

6-(Trifluoromethyl)indole (CAS 13544-43-9)

Flucarbril (1-Methyl-6-(trifluoromethyl)quinolin-2-one)

- Structure: Quinolin-2-one core with 1-methyl and 6-CF₃ groups.

- Molecular Weight : 227.18 g/mol .

- Synthesis : Derived from carbostyril via methylation and trifluoromethylation .

- Key Differences: The quinolinone scaffold introduces different electronic properties and hydrogen-bonding capabilities compared to indole derivatives .

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

- Structure: Indazole core with 1-methyl, 6-CF₃, and 3-amino groups.

- Molecular Weight: Not explicitly stated; estimated ~231.16 g/mol (C₉H₇F₃N₄) .

- Synthesis : Likely involves cyclization of hydrazine derivatives .

- Applications: Potential antimicrobial or kinase inhibitor (inferred from structural analogs) .

- Key Differences : The indazole ring (two adjacent nitrogen atoms) confers distinct reactivity and binding properties compared to indole .

1-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : 1-methylindole with a boronate ester at the 6-position.

- Molecular Weight : 257.14 g/mol .

- Synthesis : Pd-catalyzed borylation of 6-bromo-1-methylindole .

- Applications : Intermediate in Suzuki-Miyaura cross-coupling for PET tracer synthesis .

- Key Differences : Boronate ester enables cross-coupling reactions, whereas the trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects .

Comparative Data Table

Research Findings and Reactivity Insights

- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, directing electrophilic substitution to the 4- and 7-positions of indole .

- Biological Activity : Methyl and trifluoromethyl groups synergistically enhance lipophilicity and metabolic stability, as seen in antimicrobial analogs .

- Synthetic Challenges : Introducing CF₃ to indole requires harsh fluorination conditions (e.g., Ruppert-Prakash reagent) or transition metal catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.